Chemiluminescence Quantum Yield Parity with Lucigenin
10-Methylacridinium chloride-based phenyl esters demonstrate a quantum yield equivalent to that of lucigenin (N,N'-dimethyl-9,9'-biacridinium dinitrate), a classical high-efficiency chemiluminescent standard [1]. While lucigenin has been a benchmark for light output, its structure lacks a facile labeling moiety for conjugation to biomolecules. The 9-carboxylate derivatives of 10-methylacridinium chloride provide a synthetically accessible handle for creating stable, high-quantum-yield labels that retain lucigenin-level emission efficiency.
| Evidence Dimension | Relative Quantum Yield |
|---|---|
| Target Compound Data | Equivalent to lucigenin (stated as 'equal quantum yields') |
| Comparator Or Baseline | Lucigenin (N,N'-dimethyl-9,9'-biacridinium dinitrate) |
| Quantified Difference | No significant difference in quantum yield |
| Conditions | Alkaline hydrogen peroxide solution; emitter identified as N-methylacridone (λmax 442 nm) |
Why This Matters
This confirms that labels derived from 10-methylacridinium chloride do not sacrifice fundamental light output compared to the high-efficiency standard, while offering superior synthetic versatility for bioconjugation.
- [1] Richardson, D. G. (1972). Chemiluminescence of acridinium salts. University of British Columbia. https://open.library.ubc.ca/collections/ubctheses/831/items/1.0059987 View Source
